Opc 4392
Description
The compound 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- (hereafter referred to as Compound X) is a quinolinone derivative featuring a 7-propoxy linker substituted with a 4-(2,3-dimethylphenyl)piperazinyl group. Its molecular formula is C24H29N3O2, with a molecular weight of 391.51 g/mol . The structure combines a quinolinone core—a bicyclic system with a ketone at the 2-position—with a piperazine moiety modified by a 2,3-dimethylphenyl substituent. This design is typical of neuroleptic agents targeting dopamine and serotonin receptors, as seen in related antipsychotic drugs .
Properties
CAS No. |
111073-34-8 |
|---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28) |
InChI Key |
RRLWEQBPSAFVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone OPC 4392 OPC-4392 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization for Quinolinone Formation
The 2(1H)-quinolinone core is synthesized via intramolecular Friedel-Crafts cyclization. A key intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide, undergoes cyclization in the presence of Lewis acids like aluminum chloride (AlCl₃). Early methods by Mayer et al. involved heating the precursor in a melt, producing a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and its 5-hydroxy isomer. Modern improvements utilize high-boiling solvents (e.g., chlorobenzene) to enhance mixing and scalability, achieving >93% purity by HPLC.
Halogenation for Alkoxy Side Chain Introduction
The hydroxyl group at position 7 of 7-HQ is alkylated to introduce a propoxy linker. In a representative procedure, 7-HQ reacts with 1,3-dibromopropane in acetonitrile under reflux with potassium carbonate, yielding 7-(3-bromopropoxy)-3,4-dihydro-2(1H)-quinolinone. Sodium iodide (NaI) catalyzes halide exchange, converting bromide to iodide for enhanced nucleophilic substitution reactivity.
Piperazine Coupling Strategies
Nucleophilic Substitution with 4-(2,3-Dimethylphenyl)piperazine
The final step involves coupling the bromopropoxy-quinolinone intermediate with 4-(2,3-dimethylphenyl)piperazine. In a optimized protocol:
- Reagents : 7-(3-bromopropoxy)-2(1H)-quinolinone, 4-(2,3-dimethylphenyl)piperazine, NaI, triethylamine.
- Conditions : Reflux in acetonitrile (4–5 hours).
- Workup : Extraction with chloroform, drying over MgSO₄, and recrystallization from ethanol.
- Yield : 54–68% as pale yellow needles (mp 229–232°C).
Triethylamine neutralizes HBr generated during substitution, while NaI facilitates an SN2 mechanism by converting Br⁻ to I⁻, a superior leaving group.
Alternative Halogenated Intermediates
Patents describe analogous methods using 7-(3-chloropropoxy) derivatives. For example, reacting 7-(3-chloropropoxy)-2(1H)-quinolinone with 4-(2,3-dimethylphenyl)piperazine in 2-ethoxyethanol/pyridine hydrochloride achieves similar yields. Chloride intermediates require longer reaction times (8–12 hours) compared to bromides.
Analytical and Process Optimization
Purity and Characterization
Post-synthesis purification via silica gel chromatography or recrystallization ensures >95% purity. Key characterization data include:
Scalability Considerations
Large-scale production (e.g., >1 kg) employs continuous stirring and solvent recycling. The use of acetonitrile minimizes byproduct formation, while ethanol recrystallization achieves pharmaceutical-grade purity.
Comparative Analysis of Synthetic Routes
Method A offers the highest yield and purity, favored for industrial applications. Method C’s use of fluoro intermediates enables alternative functionalization but requires harsh conditions.
Mechanistic Insights and Side Reactions
The coupling proceeds via an SN2 mechanism, with piperazine acting as a nucleophile. Competing side reactions include:
- Over-alkylation : Addressed by using a 1:1 molar ratio of quinolinone intermediate to piperazine.
- Solvolysis : Minimized by anhydrous conditions and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: OPC 4392 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- is C22H28N2O, with a molecular weight of approximately 348.48 g/mol. The compound features a quinolinone core structure that is modified by a piperazine substituent and a propoxy chain, contributing to its biological activity.
Antipsychotic Activity
One of the most notable applications of this compound is in the development of antipsychotic medications. Research has shown that derivatives of quinolinone compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in the treatment of various central nervous system disorders. Specifically, compounds similar to 2(1H)-Quinolinone have demonstrated efficacy in modulating dopamine receptors, which are implicated in psychotic disorders such as schizophrenia .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinolinone derivatives. For instance, compounds related to 2(1H)-Quinolinone have been synthesized and tested for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .
Anticancer Activity
The anticancer properties of quinolinones have been explored extensively. Recent findings suggest that certain derivatives can inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Case Studies and Research Findings
Mechanism of Action
OPC 4392 exerts its effects through a dual mechanism of action:
Agonist Activity: At presynaptic dopamine receptors, this compound acts as an agonist, enhancing dopamine release.
Antagonist Activity: At postsynaptic dopamine D2 receptors, it acts as an antagonist, blocking dopamine’s effects. This dual activity modulates dopamine signaling in the brain, which is crucial for its potential therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
Compound X shares a quinolinone core with several antipsychotic agents but differs in substituent groups and linker chains. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Quinolinone Derivatives
Functional Differences and Pharmacological Implications
Piperazinyl Substituent: Compound X uses a 2,3-dimethylphenyl group, which is less electronegative than the 2,3-dichlorophenyl in Aripiprazole. However, the absence of chlorine atoms may lower receptor binding affinity compared to Aripiprazole, which shows high D2/5-HT1A activity . Brexpiprazole’s benzo[b]thiophene substituent enhances 5-HT1A/5-HT2A selectivity, reducing extrapyramidal side effects .
Linker Chain :
- The propoxy chain in Compound X is shorter than the butoxy chain in Aripiprazole and Brexpiprazole. Shorter linkers may reduce metabolic stability but improve solubility .
Receptor Binding Profiles :
- Aripiprazole acts as a D2 partial agonist and 5-HT1A agonist, balancing dopamine modulation . Compound X’s dimethylphenyl group may weaken D2 affinity but retain 5-HT1A activity, as seen in propoxy-linked analogs .
- Brexpiprazole’s broader receptor profile (D2/5-HT1A/5-HT2A) reduces side effects like akathisia, suggesting that structural modifications in Compound X could similarly refine therapeutic indices .
Research Findings and Clinical Relevance
Neuroleptic Activity: Studies on propoxy-linked quinolinones indicate that substituents on the phenyl group significantly influence dopamine autoreceptor agonism and postsynaptic D2 antagonism.
Synthetic Routes: Compound X can be synthesized via alkylation of 4-hydroxyquinolinone with propoxyl bromide, followed by piperazinyl substitution—a method analogous to triazole-quinazolinone syntheses .
Biological Activity
The compound 2(1H)-quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- , also known as OPC-4392, is a synthetic derivative that has been studied for its potential pharmacological effects, particularly in the context of dopaminergic activity. Its structure features a quinolinone core linked to a piperazine moiety, which is significant for its interaction with dopamine receptors.
- Molecular Formula : C₂₄H₂₉N₃O₂
- Molecular Weight : 391.506 g/mol
- CAS Number : 111073-34-8
- Density : 1.15 g/cm³
- Boiling Point : 630.4°C at 760 mmHg
- LogP : 4.15120
OPC-4392 exhibits dual action on dopamine receptors:
- Presynaptic Agonism : It acts as an agonist at presynaptic dopamine autoreceptors, enhancing dopamine synthesis and release.
- Postsynaptic Antagonism : It also functions as an antagonist at postsynaptic D2 receptors, inhibiting dopaminergic signaling.
Dopamine Receptor Interaction
Research indicates that OPC-4392 inhibits the formation of L-DOPA in rat striatal slices, suggesting a dose-dependent effect with an IC50 value around M . This inhibition is reversed by sulpiride (a D2 receptor antagonist), confirming its role in modulating dopaminergic activity.
Behavioral Studies
In various rodent models:
- OPC-4392 effectively inhibited the reserpine-induced increase in DOPA accumulation in the forebrain .
- It did not increase spontaneous motor activity nor induce contralateral rotation in models of unilateral striatal lesions, indicating a specific modulation without overstimulation of dopaminergic pathways .
Study on Behavioral Effects
A study conducted on mice demonstrated that OPC-4392 could inhibit stereotyped behaviors induced by apomorphine, a known dopamine agonist. This suggests that while it stimulates presynaptic receptors to enhance dopamine synthesis, it simultaneously blocks postsynaptic receptors to prevent excessive dopaminergic activity .
In Vitro Studies
In vitro experiments using purified tyrosine hydroxylase showed that OPC-4392 did not alter enzymatic activity or the Km value for its cofactor, indicating that its effects are primarily receptor-mediated rather than direct enzymatic inhibition .
Summary of Findings
| Study Aspect | Result |
|---|---|
| IC50 for DOPA Formation | M |
| Behavioral Impact | Inhibits reserpine-induced DOPA accumulation |
| Postsynaptic Activity | Antagonizes D2 receptor effects |
| Presynaptic Activity | Agonizes presynaptic autoreceptors |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-2(1H)-quinolinone, and how do reaction parameters influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Alkylation of the 7-hydroxy group of 2(1H)-quinolinone with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy linker .
- Step 2 : Nucleophilic substitution of the chloro intermediate with 4-(2,3-dimethylphenyl)piperazine in the presence of a base (e.g., triethylamine) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazinyl methyl groups at δ 2.1–2.3 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₃O₂: 402.2176) .
- IR Spectroscopy : Confirms lactam carbonyl stretch (~1650 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Q. What physicochemical properties (e.g., logP, solubility) are critical for optimizing bioavailability in preclinical studies?
- logP Determination : Use shake-flask method with octanol/water partitioning; predicted logP ~3.2 (moderate lipophilicity) .
- Solubility : Assessed in PBS (pH 7.4) and DMSO via HPLC-UV; low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .
Advanced Research Questions
Q. How do structural modifications at the piperazinyl or propoxy positions alter serotonin receptor binding affinity?
- Structure-Activity Relationship (SAR) :
- Piperazinyl Substitution : 2,3-Dimethylphenyl enhances hydrophobic interactions with 5-HT₁A receptors, as shown in radioligand binding assays (IC₅₀ ~15 nM vs. >100 nM for unsubstituted analogs) .
- Propoxy Chain Length : Shorter chains (e.g., ethoxy) reduce flexibility, decreasing affinity by ~40% compared to propoxy derivatives .
Q. What experimental strategies can resolve discrepancies in reported biological activity data for quinolinone derivatives?
- Standardized Assays :
- Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate purity via HPLC (>95%) to exclude confounding impurities .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- In Silico Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
